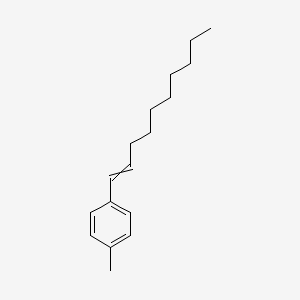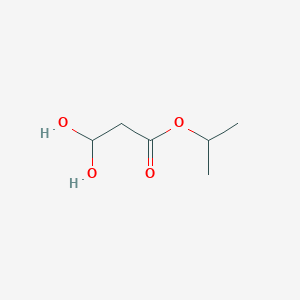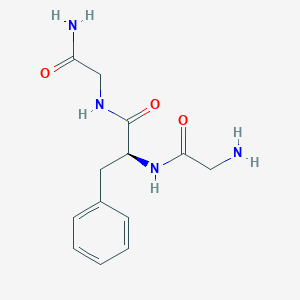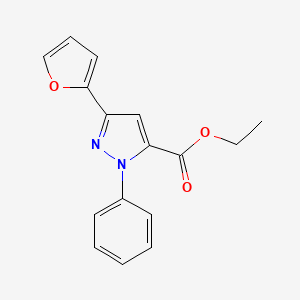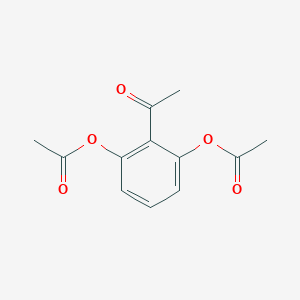
2',6'-Dihydroxyacetophenone, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dihydroxyacetophenone, diacetate is an organic compound with the molecular formula C12H12O5 It is a derivative of 2’,6’-dihydroxyacetophenone, where the hydroxyl groups are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’,6’-Dihydroxyacetophenone, diacetate can be synthesized through the acetylation of 2’,6’-dihydroxyacetophenone. The reaction typically involves treating 2’,6’-dihydroxyacetophenone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for 2’,6’-dihydroxyacetophenone, diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2’,6’-Dihydroxyacetophenone, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
2’,6’-Dihydroxyacetophenone, diacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’,6’-Dihydroxyacetophenone, diacetate depends on its specific application. In biological systems, it may exert its effects through interactions with enzymes or receptors, leading to changes in cellular pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,6’-Dihydroxyacetophenone: The parent compound, which lacks the acetyl groups.
2’,4’-Dihydroxyacetophenone: A similar compound with hydroxyl groups at different positions.
2’,5’-Dihydroxyacetophenone: Another isomer with hydroxyl groups at different positions.
Uniqueness
2’,6’-Dihydroxyacetophenone, diacetate is unique due to the specific positioning of its acetylated hydroxyl groups, which can influence its reactivity and biological activity. The acetyl groups can also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
144152-28-3 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(2-acetyl-3-acetyloxyphenyl) acetate |
InChI |
InChI=1S/C12H12O5/c1-7(13)12-10(16-8(2)14)5-4-6-11(12)17-9(3)15/h4-6H,1-3H3 |
InChI-Schlüssel |
BQSKGNHSFVZDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
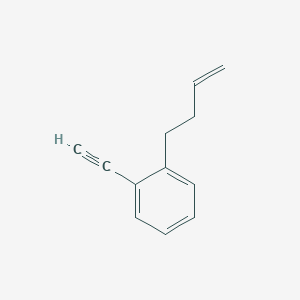
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)

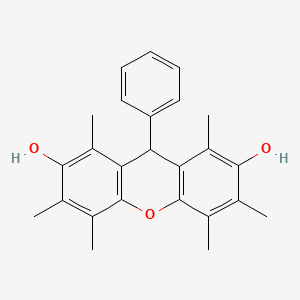
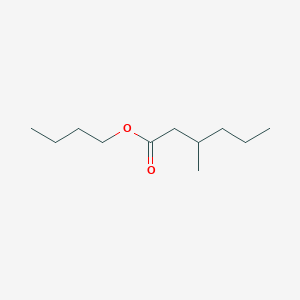

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
